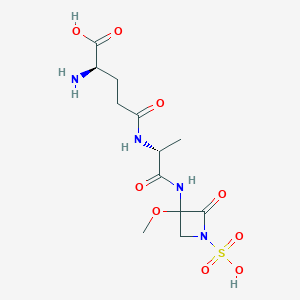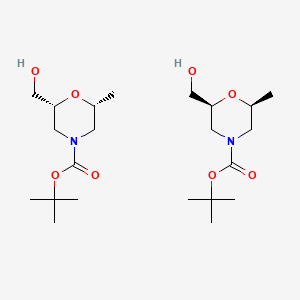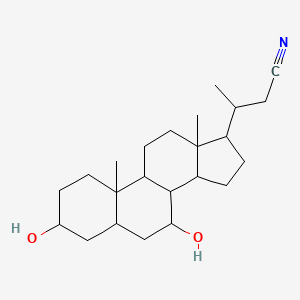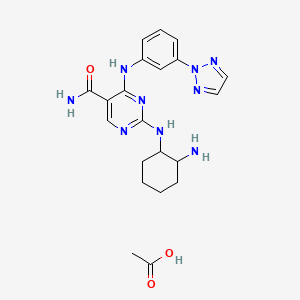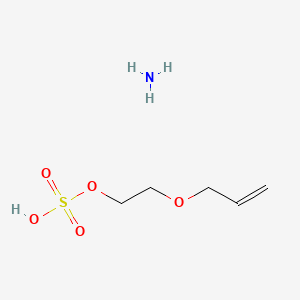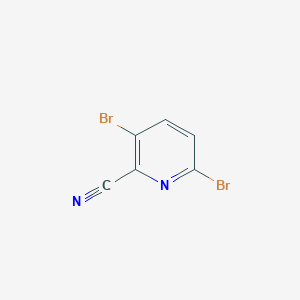![molecular formula C17H20ClNS B12296507 1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride CAS No. 23247-39-4](/img/structure/B12296507.png)
1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a benzothiepin ring system
Preparation Methods
The synthesis of 1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the benzothiepin ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylmethanamine group: This step typically involves a substitution reaction where a dimethylamine group is introduced into the benzothiepin ring system.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride can be compared with other similar compounds, such as:
- 1-(1-fluoro-5,6-dihydrobenzo bbenzothiepin-5-yl)-4-methylpiperazine : Another benzothiepin derivative with different substituents .
The uniqueness of 1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride lies in its specific chemical structure and the particular effects it exerts on biological systems.
Properties
CAS No. |
23247-39-4 |
|---|---|
Molecular Formula |
C17H20ClNS |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-18(2)12-14-11-13-7-3-5-9-16(13)19-17-10-6-4-8-15(14)17;/h3-10,14H,11-12H2,1-2H3;1H |
InChI Key |
DVNROWSUNXGNHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=CC=CC=C2SC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)

![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
![2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol](/img/structure/B12296471.png)
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)
